molecular formula C32H45F5O3S B601970 17-Keto Fulvestrant CAS No. 403656-89-3

17-Keto Fulvestrant

Cat. No. B601970
M. Wt: 604.77
InChI Key:
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Description

17-Keto Fulvestrant, also known as Fulvestrant 17-ketone, is a compound with the molecular formula C32H45F5O3S . It has a molecular weight of 604.8 g/mol . The IUPAC name for 17-Keto Fulvestrant is (7R,8R,9S,13S,14S)-3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one .


Synthesis Analysis

The synthesis of Fulvestrant involves key steps such as the stereoselective 1,6-addition of an organocuprate to a steroidal dienone followed by copper-mediated aromatisation of the A-ring . Another method involves the catalyst-controlled, room temperature, diastereoselective 1,6-addition of the zirconocene derived from commercially available 9-bromonon-1-ene in the key C–C bond-forming step .


Molecular Structure Analysis

The molecular structure of 17-Keto Fulvestrant can be represented by the following SMILES notation: C[C@]12CC[C@H]3C@HC@@HO)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F . This notation represents the 3D structure of the molecule.

Scientific Research Applications

  • Glycosylation of Fulvestrant for Breast Cancer Treatment : Thompson et al. (2004) prepared glucose and cellobiose conjugates at the phenolic 3- and hydroxylic 17-positions of fulvestrant. This process was particularly effective at the 17-position, using pivaloyl protection of sugar imidates, leading to improved yields of product glycosides. These modifications are relevant in the context of treating advanced postmenopausal breast cancer (Thompson et al., 2004).

  • Metabolism of Fulvestrant in Breast Tissue : Chouinard et al. (2006) investigated the inactivation of fulvestrant through glucuronidation, which is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes expressed in breast tissue. They found that fulvestrant is glucuronidated primarily at the 3-position, with UGT1A8 also producing fulvestrant-17-glucuronide. This study provides insight into how fulvestrant and other synthetic estrogen molecules are metabolized in the human body (Chouinard et al., 2006).

  • Effects on Skin Fibroblasts and Keratinocytes : Savoia et al. (2018) examined the anti-oxidative effects of 17 β-estradiol and genistein in human skin fibroblasts and keratinocytes. They found that these compounds protected against peroxidation by modulating the oxidant/antioxidant system and mitochondria membrane potential, with implications for skin health and possibly in the context of dermatological applications (Savoia et al., 2018).

  • Treatment of PCOS and Clomiphene Responsiveness : Hassan et al. (2001) studied the effect of CYP17a inhibitor, such as “ketoconazole”, on clomiphene responsiveness in patients with Polycystic Ovary Syndrome (PCOS). They found that ketoconazole improved the effectiveness of clomiphene in PCOS patients, suggesting a potential application for 17-Keto steroids in the treatment of this condition (Hassan et al., 2001).

  • Biotransformation of Phytosterols to Androstenedione : Malaviya and Gomes (2008) reviewed methods for the biotransformation of sterols to androstenedione, a 17-keto steroid. They discussed various biotechnological advances in this field, highlighting its significance in the preparation of different steroids (Malaviya & Gomes, 2008).

  • Inhibition of Steroidogenic Enzymes by Ketoconazole : Ayub and Levell (1989) studied the effect of ketoconazole on human adrenal steroidogenic enzymes, including 17 alpha-hydroxylase and 17,20-lyase. Their findings are relevant to understanding the inhibition of 17-keto steroids and their analogs (Ayub & Levell, 1989).

properties

IUPAC Name

(7R,8R,9S,13S,14S)-3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-27,29,38H,2-10,13-20H2,1H3/t22-,26-,27+,29-,30+,41?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDQOVMMZCHGQS-YCCWCITDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883085
Record name (7.alpha.)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Keto Fulvestrant

CAS RN

403656-89-3
Record name Fulvestrant 17-ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0403656893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7.alpha.)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7.alpha.)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-trien-17-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FULVESTRANT 17-KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U9ZQ7YHR9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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